

Bilr 355 and its role as a second-generation NNRTI

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to BILR 355: A Second-Generation NNRTI

#### Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As a member of the dipyridodiazepinone series, BILR 355 demonstrated potent antiviral activity against wild-type HIV-1 and, notably, against viral strains resistant to first-generation NNRTIs.[1][2] This technical guide provides a comprehensive overview of BILR 355, focusing on its mechanism of action, resistance profile, pharmacokinetics, and metabolic pathways. The information is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

## **Mechanism of Action**

Like other NNRTIs, **BILR 355** inhibits the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral replication and integration into the host genome. NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its function.[3]

The following diagram illustrates the general mechanism of action for NNRTIs, including **BILR 355**.





Click to download full resolution via product page

NNRTI Mechanism of Action

# **Antiviral Activity and Resistance Profile**

**BILR 355** has demonstrated potent activity against wild-type HIV-1 and maintains significant activity against a variety of NNRTI-resistant mutants.

## **Quantitative Antiviral Activity**

The following table summarizes the 50% effective concentration (EC50) of **BILR 355** against wild-type and resistant HIV-1 strains.

| HIV-1 Strain                    | EC50 (ng/mL) |  |  |
|---------------------------------|--------------|--|--|
| Wild-Type                       | 0.26[1]      |  |  |
| NNRTI-Resistant Viruses (Range) | 1.5 - 13[1]  |  |  |

#### **Resistance Profile**

A key advantage of second-generation NNRTIs like **BILR 355** is their improved resistance profile compared to first-generation agents such as nevirapine and efavirenz. **BILR 355** has



shown a low level of cross-resistance to a broad spectrum of viruses that are highly resistant to these earlier NNRTIs.[1]

### **Pharmacokinetics**

The pharmacokinetic properties of **BILR 355** have been evaluated in healthy volunteers, both as a single agent and in combination with the pharmacokinetic enhancer ritonavir.

#### **BILR 355 Administered Alone**

When administered alone, **BILR 355** is rapidly absorbed and eliminated.[1][4] The pharmacokinetics are nonlinear, with a more than dose-proportional increase in exposure at higher doses, likely due to saturated absorption and/or elimination processes.[1][4]

Table 1: Pharmacokinetic Parameters of Single-Dose **BILR 355** (Oral Solution) in Healthy Volunteers[1]

| Dose (mg) | Tmax (h,<br>median) | t1/2 (h,<br>mean) | Cmax<br>(ng/mL,<br>mean) | AUC0-∞<br>(ng·h/mL,<br>mean) | CL/F (L/h,<br>mean) |
|-----------|---------------------|-------------------|--------------------------|------------------------------|---------------------|
| 5         | 2.0                 | 5.0               | -                        | 36.3                         | -                   |
| 12.5      | -                   | 4.1               | -                        | -                            | 246                 |
| 25        | -                   | 3.4               | -                        | -                            | -                   |
| 50        | -                   | 2.5               | -                        | -                            | -                   |
| 75        | -                   | 2.2               | -                        | -                            | -                   |
| 100       | 0.5                 | 1.9               | -                        | 1308.4                       | 79.2                |

### **BILR 355 Co-administered with Ritonavir**

Coadministration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, significantly improves the pharmacokinetic profile of **BILR 355**.[4] This boosting strategy leads to increased plasma concentrations and a longer half-life, allowing for less frequent dosing.[3][4]



Table 2: Pharmacokinetic Parameters of **BILR 355** Co-administered with Ritonavir (100 mg) in Healthy Volunteers[3][4][5]

| BILR<br>355<br>Dose | Formula<br>tion | Dosing<br>Schedul<br>e | Tmax<br>(h,<br>mean) | t1/2 (h,<br>mean) | Cmax,s<br>s<br>(ng/mL) | AUCτ,ss<br>(h·ng/m<br>L) | Cmin,ss<br>(ng/mL) |
|---------------------|-----------------|------------------------|----------------------|-------------------|------------------------|--------------------------|--------------------|
| 5-50 mg             | Solution        | Once<br>Daily          | 1.3 - 5              | 16 - 20           | -                      | -                        | -                  |
| 50-250<br>mg        | Tablet          | Once<br>Daily          | 1.3 - 5              | 16 - 20           | -                      | -                        | -                  |
| 150 mg              | Tablet          | Twice<br>Daily         | 1.3 - 5              | 16 - 20           | 1,500                  | 12,500                   | 570                |

#### Metabolism

The metabolism of **BILR 355** is complex and involves several enzymatic pathways. When administered alone, it is extensively metabolized by CYP3A4.[5][6] However, when coadministered with ritonavir, an alternative metabolic pathway becomes prominent, a phenomenon known as metabolic switching.[6]

This metabolic switching involves the reduction of **BILR 355** to an intermediate, BILR 402, by gut bacteria. BILR 402 is then oxidized by aldehyde oxidase to form BILR 516, which becomes a disproportionate human metabolite.[7]

The following diagram illustrates the metabolic pathway of **BILR 355** when co-administered with ritonavir.





Click to download full resolution via product page

Metabolic Pathway of BILR 355 with Ritonavir

## **Experimental Protocols**

Detailed experimental protocols for the studies cited are not publicly available in their entirety. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

# **Antiviral Activity Assay (Cell-based)**

The EC50 values for **BILR 355** were likely determined using a cell-based assay. A common method involves the use of a reporter cell line, such as TZM-bl cells, which express HIV-1 receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.





Click to download full resolution via product page

Workflow for Antiviral Activity Assay



## **Pharmacokinetic Study in Healthy Volunteers**

Pharmacokinetic parameters were determined through clinical trials involving healthy volunteers. These studies typically involve the following steps:



Click to download full resolution via product page

Workflow for a Pharmacokinetic Study

## Conclusion



**BILR 355** is a potent second-generation NNRTI with a favorable resistance profile against HIV-1 strains resistant to earlier drugs in its class. Its pharmacokinetic properties are significantly enhanced by co-administration with ritonavir, although this leads to a notable metabolic switching event. The data presented in this guide underscore the potential of **BILR 355** as an antiretroviral agent and highlight the complex metabolic pathways that can influence drug development. Further research and clinical trials would be necessary to fully elucidate its efficacy and safety profile in HIV-1 infected individuals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetic and Safety Evaluation of BILR 355, a Second-Generation Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetic and safety evaluation of BILR 355, a second-generation nonnucleoside reverse transcriptase inhibitor, in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of BILR 355 after multiple oral doses coadministered with a low dose of ritonavir PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bilr 355 and its role as a second-generation NNRTI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667070#bilr-355-and-its-role-as-a-second-generation-nnrti]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com